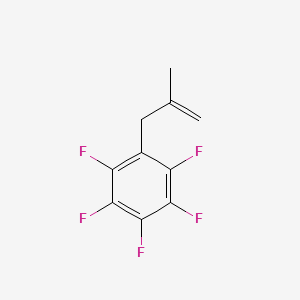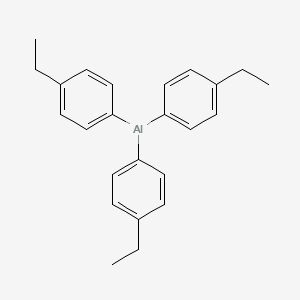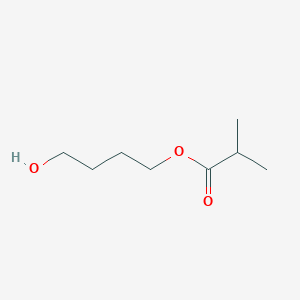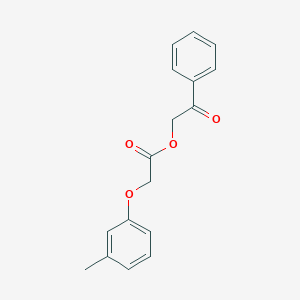
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an alkyl group attached to the benzene ring makes it a compound of interest in various fields of research and industry. The unique properties imparted by the fluorine atoms, such as increased stability and reactivity, make this compound valuable in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of the alkyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The alkyl group can be introduced through Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Compounds with fewer fluorine atoms or reduced alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential use in drug discovery and development due to the bioactive properties imparted by the fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an alkyl group.
2,3,4,5,6-Pentafluorostyrene: Contains a styrene group instead of an alkyl group.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a different ester group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is unique due to the combination of multiple fluorine atoms and an alkyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.
Eigenschaften
| 116212-41-0 | |
Molekularformel |
C10H7F5 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H7F5/c1-4(2)3-5-6(11)8(13)10(15)9(14)7(5)12/h1,3H2,2H3 |
InChI-Schlüssel |
OHUTZKUDJJPITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)

![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/no-structure.png)


![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)


